

Application Notes and Protocols for 1,7-Heptanediamine in Perovskite Photoluminescence Enhancement

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Compound of Interest

Compound Name: 1,7-Heptanediamine

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Introduction

Metal halide perovskites have emerged as highly promising materials for a new generation of optoelectronic devices, including solar cells and light-emitting diodes (LEDs). A critical challenge in maximizing the performance and stability of these devices is the mitigation of electronic defects, particularly at the surfaces and grain boundaries of the perovskite films. These defects can act as non-radiative recombination centers, quenching photoluminescence and reducing device efficiency.

Surface passivation using organic molecules has proven to be an effective strategy to address this issue. Among various passivating agents, diamines with long alkyl chains are of particular interest. This document provides detailed application notes and protocols on the use of **1,7-heptanediamine** as a potential agent to enhance the photoluminescence of perovskites. While direct research on **1,7-heptanediamine** is limited, the principles are drawn from extensive studies on similar long-chain diamines and alkylamines.

Mechanism of Action: The Role of Long-Chain Diamines

Long-chain diamines like **1,7-heptanediamine** are believed to enhance perovskite photoluminescence through a multi-faceted mechanism, primarily centered on surface defect passivation.

- **Defect Passivation:** The two amine functional groups (-NH_2) at the ends of the **1,7-heptanediamine** molecule can act as Lewis bases. They can coordinate with undercoordinated lead (Pb^{2+}) ions on the perovskite surface, which are common defect sites. This interaction neutralizes these charge traps, thereby reducing non-radiative recombination pathways.
- **Suppression of Ion Migration:** The long, flexible heptyl chain of the diamine can form a protective, hydrophobic layer on the perovskite surface. This layer can sterically hinder the migration of mobile ions, such as iodide (I^-), which is a known contributor to perovskite degradation and instability.[1]
- **Improved Film Quality:** The presence of long-chain amines during or after perovskite film formation can influence the crystallization process, potentially leading to improved film morphology and reduced grain boundary defects.

The overall effect is a significant reduction in non-radiative recombination losses, leading to a higher photoluminescence quantum yield (PLQY) and longer charge carrier lifetimes.

Quantitative Data Summary

While specific data for **1,7-heptanediamine** is not readily available in the literature, the following table summarizes the typical enhancements observed with the use of other long-chain amines and diamines for perovskite surface passivation. This data provides a benchmark for the expected improvements with **1,7-heptanediamine**.

Parameter	Control Perovskite Film	Perovskite Film with Long-Chain Amine/Diamine Passivation	Reference(s)
Photoluminescence Quantum Yield (PLQY)	1-20%	Up to 80% or higher	[2]
Average PL Lifetime (τ)	0.1 - 1 μ s	> 8 μ s	[3]
Open-Circuit Voltage (VOC) in Solar Cells	~1.0 V	> 1.1 V	[4][5][6]
Power Conversion Efficiency (PCE) in Solar Cells	18-20%	> 22%	[7][8]

Experimental Protocols

The following are detailed protocols for the application of **1,7-heptanediamine** for the surface passivation of a standard methylammonium lead iodide (MAPbI₃) perovskite thin film.

Protocol 1: Post-Synthesis Surface Treatment

This is the most common method for applying passivating agents.

Materials:

- MAPbI₃ perovskite thin film on a suitable substrate (e.g., FTO glass)
- **1,7-Heptanediamine**
- Anhydrous isopropanol (IPA)
- Spin coater
- Hotplate

Procedure:

- Prepare the Passivation Solution: Prepare a dilute solution of **1,7-heptanediamine** in anhydrous IPA. A typical starting concentration is 0.1 to 1.0 mg/mL. The optimal concentration will need to be determined experimentally.
- Perovskite Film Preparation: Fabricate a MAPbI₃ perovskite thin film using a standard procedure (e.g., one-step spin coating of a precursor solution of MAI and PbI₂ in DMF/DMSO).
- Surface Treatment:
 - Place the freshly prepared and annealed perovskite film on the spin coater.
 - Dispense a sufficient amount of the **1,7-heptanediamine** solution to cover the entire film surface (e.g., 100 µL for a 1 cm² substrate).
 - Spin coat at a moderate speed (e.g., 3000 rpm) for 30 seconds.
- Annealing: Transfer the film to a hotplate and anneal at a low temperature (e.g., 70-100 °C) for 5-10 minutes to remove the solvent and promote the interaction between the diamine and the perovskite surface.
- Characterization: The treated film is now ready for photoluminescence spectroscopy and other characterization techniques.

Protocol 2: Additive in the Antisolvent

This method incorporates the passivating agent during the perovskite film formation.

Materials:

- MAPbI₃ precursor solution (MAI and PbI₂ in DMF/DMSO)
- **1,7-Heptanediamine**
- Antisolvent (e.g., chlorobenzene or ethyl acetate)

- Spin coater
- Hotplate

Procedure:

- Prepare the Modified Antisolvent: Dissolve **1,7-heptanediamine** in the chosen antisolvent at a concentration of 0.1 to 1.0 mg/mL.
- Perovskite Film Deposition:
 - Spin coat the MAPbI_3 precursor solution onto the substrate.
 - During the spin coating process, at a designated time before the end of the spinning, dispense a sufficient amount of the **1,7-heptanediamine**-containing antisolvent onto the spinning substrate. This will induce the crystallization of the perovskite film with the diamine present at the forming grain boundaries and surface.
- Annealing: Anneal the film on a hotplate at a standard temperature for MAPbI_3 (e.g., 100 °C) for 10-15 minutes.
- Characterization: The resulting film can then be characterized.

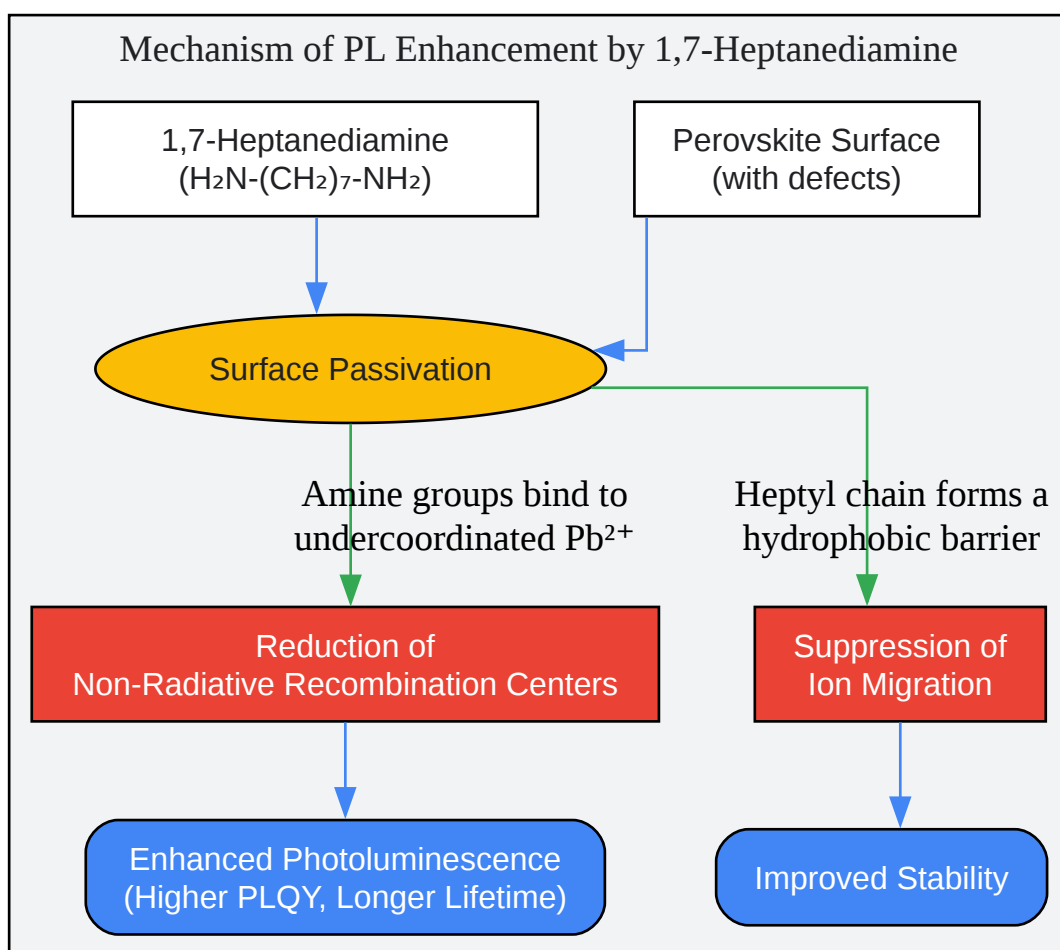
Characterization Techniques

To evaluate the effectiveness of the **1,7-heptanediamine** treatment, the following characterization techniques are recommended:

- Steady-State Photoluminescence (PL) Spectroscopy: To measure the enhancement in PL intensity.
- Time-Resolved Photoluminescence (TRPL) Spectroscopy: To determine the charge carrier lifetime. An increase in lifetime indicates reduced non-radiative recombination.
- Photoluminescence Quantum Yield (PLQY) Measurement: To quantify the radiative efficiency of the perovskite film.

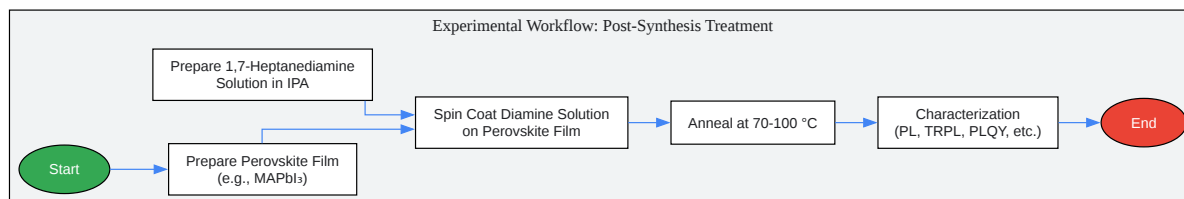
- X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the diamine on the perovskite surface and to study the chemical interactions.
- Scanning Electron Microscopy (SEM): To observe any changes in the film morphology.
- Contact Angle Measurement: To assess the hydrophobicity of the film surface. An increased contact angle suggests the formation of a protective hydrophobic layer by the heptyl chains.

Visualizations



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Caption: Mechanism of photoluminescence enhancement.



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Caption: Experimental workflow for surface treatment.

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